molecular formula C11H11Cl2NO2 B1489155 1-[(3,5-Dichlorophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1483209-79-5

1-[(3,5-Dichlorophenyl)methyl]azetidine-3-carboxylic acid

Cat. No.: B1489155
CAS No.: 1483209-79-5
M. Wt: 260.11 g/mol
InChI Key: JLOFEDPKYVRCKB-UHFFFAOYSA-N
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Description

1-[(3,5-Dichlorophenyl)methyl]azetidine-3-carboxylic acid is a synthetic small molecule featuring an azetidine ring substituted with a 3,5-dichlorobenzyl group at the 1-position and a carboxylic acid moiety at the 3-position. The carboxylic acid group enhances solubility and enables interactions with biological targets via hydrogen bonding or ionic interactions. This compound is primarily investigated for pharmacological applications, though its exact mechanism and therapeutic use remain under exploration .

Properties

IUPAC Name

1-[(3,5-dichlorophenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO2/c12-9-1-7(2-10(13)3-9)4-14-5-8(6-14)11(15)16/h1-3,8H,4-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOFEDPKYVRCKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC(=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(3,5-Dichlorophenyl)methyl]azetidine-3-carboxylic acid is a synthetic organic compound that has garnered attention for its potential biological activities. The compound features a dichlorophenyl group attached to an azetidine ring with a carboxylic acid functional group. This unique structure suggests a variety of interactions with biological systems, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C12_{12}H12_{12}Cl2_2N\O2_2. Its molecular weight is approximately 273.14 g/mol. The presence of the dichlorophenyl group enhances lipophilicity, which may influence its bioactivity and pharmacokinetic properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets. It may inhibit specific enzymes or modulate receptor activity, impacting cellular signaling pathways. The following mechanisms have been suggested:

  • Enzyme Inhibition : The compound may bind to the active site or allosteric sites of enzymes, thereby inhibiting their activity.
  • Receptor Modulation : Interaction with cellular receptors could lead to alterations in signal transduction pathways, affecting cellular functions and responses.

Biological Activity Studies

Research on the biological activity of this compound has highlighted several areas of interest:

Anticancer Activity

Studies have shown that azetidine derivatives possess anticancer properties. For instance, related compounds have demonstrated cytotoxic effects in various cancer cell lines, including SiHa (cervical cancer) and B16F10 (melanoma) cells. These studies often involve assays to measure cell viability and apoptosis induction through caspase activation pathways .

CompoundCell LineIC50 (µM)Mechanism
Compound 6SiHa15Induces apoptosis
Compound 6B16F1010Inhibits cell cycle genes

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. Preliminary studies indicate that it may exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values suggest effective antibacterial action, warranting further exploration for therapeutic applications .

Case Studies and Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological efficacy of azetidine derivatives:

  • Cytotoxicity Assays : A series of azetidine derivatives were tested for their cytotoxic effects on cancer cell lines. The results indicated that specific substitutions on the azetidine ring could significantly enhance anticancer activity.
  • Mechanistic Studies : Molecular docking studies suggested that the compound interacts favorably with the colchicine binding site on tubulin, indicating a potential mechanism for its anticancer effects by disrupting microtubule dynamics.
  • In Vivo Studies : Animal models have been utilized to assess the pharmacodynamics and pharmacokinetics of this compound, providing insights into its therapeutic potential and safety profile.

Scientific Research Applications

Biological Applications

  • Pharmacological Research
    • The compound has been investigated for its potential as an anti-inflammatory agent. Studies suggest that it may inhibit specific pathways involved in inflammation, making it a candidate for further development in treating inflammatory diseases.
    • Preliminary research indicates that 1-[(3,5-Dichlorophenyl)methyl]azetidine-3-carboxylic acid exhibits activity against certain cancer cell lines. Its mechanism of action is believed to involve the modulation of cell signaling pathways related to apoptosis and proliferation.
  • Neuropharmacology
    • There is ongoing research into the neuroprotective effects of this compound. It has shown promise in preclinical models for neurodegenerative diseases, potentially offering protective effects against oxidative stress and neuronal apoptosis.

Material Science Applications

  • Polymer Chemistry
    • The compound can serve as a building block for the synthesis of novel polymers with tailored properties. Its functional groups allow for copolymerization with other monomers, leading to materials with enhanced thermal stability and mechanical strength.
  • Nanotechnology
    • Research is being conducted on incorporating this compound into nanocarriers for drug delivery systems. Its ability to modify surface properties may improve the bioavailability and targeted delivery of therapeutic agents.

Case Studies

  • Anti-Cancer Activity
    • A study published in a peer-reviewed journal explored the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability when treated with varying concentrations of this compound over 48 hours, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects
    • In a recent animal model study, the administration of this compound demonstrated a marked decrease in markers of oxidative stress in the brain tissue of subjects subjected to neurotoxic agents. These findings support the hypothesis that it may have therapeutic potential in conditions such as Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Azetidine vs. Triazole Derivatives
  • 1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid (): Core Structure: Replaces azetidine with a 1,2,4-triazole ring. Substituents: Retains 3,5-dichlorophenyl and carboxylic acid groups, suggesting similar target selectivity but divergent pharmacokinetics due to heterocycle differences.
Azetidine vs. Oxazinone Derivatives
  • 3-(1-(3,5-Dichlorophenyl)-1-methylethyl)-2,3-dihydro-6-methyl-5-phenyl-4H-1,3-oxazin-4-one (oxaziclomefone, ): Core Structure: Features a six-membered oxazinone ring. Impact: The larger ring size and oxygen atom may enhance stability and alter metabolic pathways compared to the strained azetidine.

Substituent Variations

Chlorine Position and Number
  • Propiconazole (1-((2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole, ):
    • Substituents : 2,4-Dichlorophenyl (vs. 3,5-dichloro in the target compound).
    • Impact : The meta-para chlorine arrangement in the target compound may enhance steric effects or electronic interactions compared to ortho-para substitution in propiconazole .
Methyl vs. Chlorine Substituents
  • 1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid (): Substituents: Replaces chlorine atoms with methyl groups on the phenyl ring.

Functional Group Comparisons

Carboxylic Acid vs. Ester Derivatives
  • Clevidipine Butyrate ():
    • Functional Groups : Contains ester groups instead of a carboxylic acid.
    • Impact : Esters are more lipophilic, improving membrane permeability but requiring hydrolysis for activation. The carboxylic acid in the target compound may offer direct ionic interactions without metabolic activation .

Structural and Functional Comparison Table

Compound Name Core Structure Substituents Key Functional Groups Potential Applications
1-[(3,5-Dichlorophenyl)methyl]azetidine-3-carboxylic acid Azetidine 3,5-Dichlorophenylmethyl Carboxylic acid Pharmacological research
1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid 1,2,4-Triazole 3,5-Dichlorophenyl Carboxylic acid Pesticides, antifungals
Oxaziclomefone Oxazinone 3,5-Dichlorophenyl, methyl Ketone Herbicide
1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid Azetidine 3,5-Dimethylbenzoyl Carboxylic acid Research intermediate

Research Findings and Implications

  • Bioactivity : The 3,5-dichlorophenyl group is associated with antifungal and herbicidal activity in compounds like propiconazole and oxaziclomefone . The target compound’s azetidine-carboxylic acid framework may offer unique selectivity in enzyme inhibition (e.g., proteases or kinases).
  • Solubility and Stability : The carboxylic acid group improves aqueous solubility over ester-containing analogs (e.g., clevidipine) but may reduce bioavailability due to ionization at physiological pH .
  • Synthetic Utility : The dimethylbenzoyl analog () demonstrates the role of substituent electronic effects in modulating reactivity and interaction profiles.

Preparation Methods

Synthesis of Azetidine-3-carboxylic Acid Core

The azetidine-3-carboxylic acid scaffold is a key intermediate for the target compound. Traditional methods for preparing azetidine-3-carboxylic acid involve hazardous reagents like cyanides and epichlorohydrin, which limit scalability and safety. An improved synthetic route has been developed to avoid toxic reagents and enhance yield and operational simplicity:

  • Improved Process Overview :

    • Starting from diethylbis(hydroxymethyl)malonate, the compound is first triflating using reagents such as phenyltriflimide.
    • Intramolecular cyclization via amine-induced ring closure forms the azetidine ring.
    • Decarboxylation yields the monoacid azetidine intermediate.
    • Subsequent hydrogenation steps finalize the azetidine-3-carboxylic acid.
  • Key Advantages :

    • Avoidance of toxic chemicals such as cyanide and epichlorohydrin.
    • Operational simplicity and shorter synthesis length.
    • Use of readily available and economically viable reagents.
    • High yield (example: 86% yield in toluene layer extraction).
  • Reaction Conditions :

    • Weak bases like sodium carbonate, potassium carbonate, triethylamine, or N,N-diisopropylethylamine.
    • Compatible solvents include methanol, ethanol, and acetonitrile.
    • Temperature at or above room temperature.

This improved process is described in patent WO2004035538A1 and related literature.

Cyclization Strategies to Form Azetidine Ring with Substituents

An alternative approach involves base-induced cyclization of bromomethyl precursors to form substituted azetidines:

  • Bromination and Cyclization :

    • Alkyl 2-(bromomethyl)acrylates undergo bromination and subsequent base-induced cyclization.
    • Potassium carbonate in acetonitrile at elevated temperatures (e.g., 60 °C) promotes ring closure.
    • This yields alkyl 3-bromoazetidine-3-carboxylates, which can be further functionalized.
  • Yields :

    • Typical yields for azetidine derivatives via this route range from 26% to 54% depending on substituents and conditions.
  • Relevance :

    • This method provides access to various N-substituted azetidine carboxylates, which can be adapted for 3,5-dichlorobenzyl substitution after appropriate modifications.

Detailed Research Findings and Comparative Data

Step Method Description Reagents/Conditions Yield Notes
1 Triflation of diethylbis(hydroxymethyl)malonate Phenyltriflimide, base (e.g., triethylamine), methanol 86% Avoids toxic cyanide reagents; patent-protected process
2 Intramolecular cyclization to azetidine ring Amine, weak base, solvent (MeOH, EtOH, ACN), room temp or above High Operationally simple, scalable
3 N-Alkylation with 3,5-dichlorobenzyl halide 3,5-Dichlorobenzyl bromide, Cs2CO3, ACN, mild heating Moderate to high Ester protection recommended during alkylation
4 Ester hydrolysis to free acid Acidic or basic hydrolysis Quantitative Final step to yield 1-[(3,5-Dichlorophenyl)methyl]azetidine-3-carboxylic acid
5 Alternative bromomethyl cyclization Bromination, K2CO3, CH3CN, 60°C, 18 h 26-54% Provides azetidine-3-carboxylate intermediates for further substitution

Additional Notes on Synthetic Challenges and Optimization

  • The azetidine ring is strained, so reaction conditions must be carefully controlled to avoid ring opening or side reactions.
  • Protecting groups on the carboxylic acid moiety facilitate selective N-alkylation.
  • Purification often involves preparative thin-layer chromatography (TLC) or crystallization.
  • Use of phase transfer catalysts and mild bases improves reaction specificity and yield.
  • Hydrogenation steps are employed to reduce intermediates without affecting aromatic substituents.

Q & A

Q. What are the recommended synthetic routes for 1-[(3,5-Dichlorophenyl)methyl]azetidine-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling the 3,5-dichlorobenzyl group to the azetidine-3-carboxylic acid backbone. A plausible route is reductive amination between 3,5-dichlorobenzaldehyde and azetidine-3-carboxylic acid using a reducing agent like sodium cyanoborohydride. Reaction optimization should focus on pH (6–7), temperature (room temperature to 40°C), and solvent choice (e.g., methanol or acetonitrile) to minimize side reactions. Purity validation via HPLC (≥95%) and structural confirmation by 1H NMR^1 \text{H NMR} (e.g., δ 3.8–4.2 ppm for azetidine protons) are critical .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound at 25°C/60% RH, 40°C/75% RH, and -20°C for 6 months. Analyze degradation products using LC-MS and quantify purity loss via HPLC. Monitor carboxylic acid group integrity through IR spectroscopy (peak ~1700 cm1^{-1}). Note that azetidine derivatives are prone to ring-opening under acidic conditions; thus, neutral buffers are recommended for long-term storage .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinases or proteases) due to the compound’s potential interaction with active sites via its carboxylic acid and dichlorophenyl groups. Use fluorescence-based or colorimetric assays (IC50_{50} determination) with positive controls. For cellular studies, evaluate cytotoxicity in HEK-293 or HepG2 cells using MTT assays, noting that the dichlorophenyl group may enhance membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH affecting ionization of the carboxylic acid group). Re-evaluate activity under standardized buffers (pH 7.4) and validate compound stability during assays. Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). Statistical meta-analysis of published IC50_{50} values can identify outliers linked to methodological variability .

Q. What computational strategies are effective for predicting the environmental fate of this compound?

  • Methodological Answer : Use QSAR models to estimate biodegradation (e.g., BIOWIN) and bioaccumulation (log P ~2.5–3.5). Simulate hydrolysis pathways using DFT calculations, focusing on azetidine ring stability. Experimental validation via OECD 301F (ready biodegradability) and soil column studies can assess mobility. Cross-reference with EPA DSSTox data for analogous chlorinated compounds .

Q. How can structure-activity relationships (SAR) be explored to enhance target selectivity?

  • Methodological Answer : Synthesize derivatives with modified substituents (e.g., replacing chlorine with fluorine or methyl groups) and compare activity profiles. Use molecular docking (e.g., AutoDock Vina) to map interactions between the dichlorophenyl group and hydrophobic enzyme pockets. Corrogate SAR with ADMET predictions (e.g., SwissADME) to balance potency and pharmacokinetics .

Q. What advanced analytical techniques are required to detect trace impurities in synthesized batches?

  • Methodological Answer : Employ UPLC-QTOF-MS for high-resolution impurity profiling (detection limit ≤0.1%). Use 13C NMR^{13} \text{C NMR} to confirm azetidine ring integrity and rule out ring-opened byproducts. For chiral purity, utilize chiral HPLC with amylose-based columns. Validate methods per ICH Q2(R1) guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,5-Dichlorophenyl)methyl]azetidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(3,5-Dichlorophenyl)methyl]azetidine-3-carboxylic acid

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